molecular formula C6H11NO2 B12917868 Formamide, N-[(3-methyl-3-oxetanyl)methyl]- CAS No. 202871-64-5

Formamide, N-[(3-methyl-3-oxetanyl)methyl]-

Katalognummer: B12917868
CAS-Nummer: 202871-64-5
Molekulargewicht: 129.16 g/mol
InChI-Schlüssel: DUYOANSTYGYPQV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is a specialized organic compound with a unique structure that includes a formamide group attached to a 3-methyl-3-oxetanyl moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- typically involves the reaction of formamide with a suitable oxetane derivative. One common method includes the reaction of 3-methyl-3-oxetanemethanol with formamide under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Formamide, N-[(3-methyl-3-oxetanyl)methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Formamide, N-[(3-methyl-3-oxetanyl)methyl]- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Formamide, N-[(3-methyl-3-oxetanyl)methyl]- involves its interaction with specific molecular targets. The formamide group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the oxetane moiety can participate in ring-opening reactions, leading to the formation of reactive intermediates that can further interact with biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Formamide, N-[(3-methyl-3-oxetanyl)methyl]- is unique due to the presence of the 3-methyl-3-oxetanyl moiety, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

202871-64-5

Molekularformel

C6H11NO2

Molekulargewicht

129.16 g/mol

IUPAC-Name

N-[(3-methyloxetan-3-yl)methyl]formamide

InChI

InChI=1S/C6H11NO2/c1-6(2-7-5-8)3-9-4-6/h5H,2-4H2,1H3,(H,7,8)

InChI-Schlüssel

DUYOANSTYGYPQV-UHFFFAOYSA-N

Kanonische SMILES

CC1(COC1)CNC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.